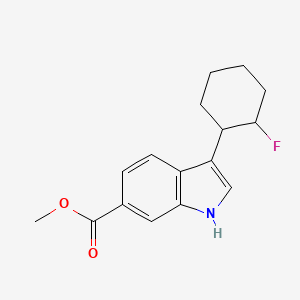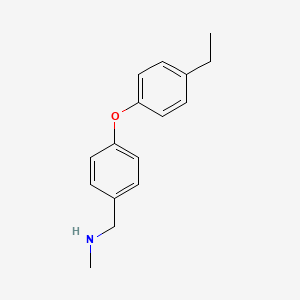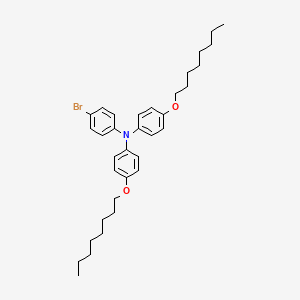
methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a fluorinated cyclohexyl group attached to the indole ring, which can influence its chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorocyclohexyl Group: The fluorocyclohexyl group can be introduced via a nucleophilic substitution reaction using a fluorinated cyclohexyl halide.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorocyclohexyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Used in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The fluorinated cyclohexyl group can enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The indole core can interact with various biological targets, influencing cellular processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(cyclohexyl)-1H-indole-6-carboxylate: Lacks the fluorine atom, which can affect its biological activity and chemical reactivity.
Methyl 3-(2-chlorocyclohexyl)-1H-indole-6-carboxylate: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
Methyl 3-(2-bromocyclohexyl)-1H-indole-6-carboxylate: Contains a bromine atom, which can influence its reactivity and interactions with biological targets.
Uniqueness
The presence of the fluorine atom in methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate can significantly enhance its lipophilicity, metabolic stability, and binding affinity to certain biological targets compared to its non-fluorinated analogs. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C16H18FNO2 |
|---|---|
Molekulargewicht |
275.32 g/mol |
IUPAC-Name |
methyl 3-(2-fluorocyclohexyl)-1H-indole-6-carboxylate |
InChI |
InChI=1S/C16H18FNO2/c1-20-16(19)10-6-7-12-13(9-18-15(12)8-10)11-4-2-3-5-14(11)17/h6-9,11,14,18H,2-5H2,1H3 |
InChI-Schlüssel |
FLVIVLNSOAYNIT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12501344.png)
![Ethyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501353.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(furan-2-ylmethyl)piperazine](/img/structure/B12501355.png)

![2-[(Tert-butoxycarbonyl)amino]-3-(triphenylmethoxy)propanoic acid](/img/structure/B12501360.png)



![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B12501384.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B12501395.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12501399.png)
![7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12501400.png)
![Methyl 5-oxo-3-[(1-phenylethyl)carbamoyl]-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B12501414.png)
